molecular formula C14H13NO2 B8355088 4'-Methoxybiphenyl-4-carboxamide

4'-Methoxybiphenyl-4-carboxamide

Cat. No. B8355088
M. Wt: 227.26 g/mol
InChI Key: DJRRMMDKXKYHCL-UHFFFAOYSA-N
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Patent
US06160157

Procedure details

A fine suspension of 44.2 g (0.24 mol) of 2,4,6-trichloro-1,3,5-triazine in 190 ml of DMF is added to a suspension of 20 g (0.09 mol) of 4'-methoxy-4-biphenyl carboxamide in 370 ml of DMF and is left under agitation for 20 hours. A mixture of 300 ml water and 200 g crushed ice is added to the reaction medium and extraction is carried out with methylene chloride (3×100 ml). The combined organic extracts are washed with water (2×200 ml), dried over magnesium sulphate, and the solvent is eliminated by distillation under reduced pressure. The dry extract is taken up in 80 ml ethanol and agitation is carried out for 15 minutes, followed by crystallization by the addition of 200 ml of heptane, cooling down to ambient temperature under agitation, drying and washing with heptane. After drying, 13.7 g of 4-cyano-4'-methoxy biphenyl is obtained in the form of a beige powder (yield: 72.5%).
Quantity
44.2 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
370 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1N=C(Cl)N=C(Cl)N=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:23]=[CH:22][C:21]([C:24]([NH2:26])=O)=[CH:20][CH:19]=2)=[CH:14][CH:13]=1.O.C(Cl)Cl>CN(C=O)C>[C:24]([C:21]1[CH:20]=[CH:19][C:18]([C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)=[CH:23][CH:22]=1)#[N:26]

Inputs

Step One
Name
Quantity
44.2 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
190 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)N
Name
Quantity
370 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crushed ice
ADDITION
Type
ADDITION
Details
is added to the reaction medium and extraction
WASH
Type
WASH
Details
The combined organic extracts are washed with water (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent is eliminated by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The dry extract
WAIT
Type
WAIT
Details
agitation is carried out for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
followed by crystallization by the addition of 200 ml of heptane
CUSTOM
Type
CUSTOM
Details
drying
WASH
Type
WASH
Details
washing with heptane
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 72.7%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.